molecular formula C9H19NO2 B13167849 3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol

3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol

Cat. No.: B13167849
M. Wt: 173.25 g/mol
InChI Key: JYDZCFLEHWFLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyloxirane with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes .

Scientific Research Applications

3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol is unique due to its combination of an oxolane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-2,2-dimethyloxolan-3-ol

InChI

InChI=1S/C9H19NO2/c1-7(6-10)9(11)4-5-12-8(9,2)3/h7,11H,4-6,10H2,1-3H3

InChI Key

JYDZCFLEHWFLRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCOC1(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.